molecular formula C6H8N2O2 B14271502 3-(2,2-Dimethylhydrazinyl)cyclobut-3-ene-1,2-dione CAS No. 128628-24-0

3-(2,2-Dimethylhydrazinyl)cyclobut-3-ene-1,2-dione

Cat. No.: B14271502
CAS No.: 128628-24-0
M. Wt: 140.14 g/mol
InChI Key: UXPWWOLLCBDNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2-Dimethylhydrazinyl)cyclobut-3-ene-1,2-dione is an organic compound with a unique structure that includes a cyclobutene ring and a dimethylhydrazinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylhydrazinyl)cyclobut-3-ene-1,2-dione typically involves the reaction of cyclobutene-1,2-dione with 2,2-dimethylhydrazine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. The reaction mixture is usually heated to facilitate the formation of the desired compound .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylhydrazinyl)cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutene-1,2-dione derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

3-(2,2-Dimethylhydrazinyl)cyclobut-3-ene-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylhydrazinyl)cyclobut-3-ene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Dimethylhydrazinyl)cyclobut-3-ene-1,2-dione is unique due to its dimethylhydrazinyl group, which imparts distinct chemical properties and reactivity compared to other cyclobutene derivatives. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

128628-24-0

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

3-(2,2-dimethylhydrazinyl)cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C6H8N2O2/c1-8(2)7-4-3-5(9)6(4)10/h3,7H,1-2H3

InChI Key

UXPWWOLLCBDNGV-UHFFFAOYSA-N

Canonical SMILES

CN(C)NC1=CC(=O)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.